molecular formula C18H27N3O B277733 N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B277733
M. Wt: 301.4 g/mol
InChI Key: AESPJKSYQLSNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has gained attention in the scientific community due to its potential as a research tool. CPP is a derivative of piperazine and has been found to have unique properties that make it useful in various scientific applications. In

Mechanism of Action

N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors. NMDA receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking NMDA receptors, this compound can disrupt the process of synaptic plasticity, which can provide insights into the mechanisms of learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. This compound has also been found to produce anxiogenic effects, which means it can increase anxiety in animals. These effects make this compound useful in studying the effects of drugs on behavior and physiology.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several advantages as a research tool. It is easy to synthesize and produces high yields of pure compound. This compound is also relatively stable and can be stored for long periods without degradation. However, there are also limitations to using this compound in lab experiments. For example, this compound has a short half-life, which means its effects are transient. This compound also has a narrow therapeutic window, which means it can be toxic at high doses.

Future Directions

There are several future directions for research on N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. This compound can be used to investigate the role of NMDA receptors in these disorders and to develop new treatments. Another area of interest is the development of new derivatives of this compound that have improved pharmacological properties. These derivatives could be used to study the effects of drugs on behavior and physiology in more detail. Overall, this compound has the potential to be a valuable research tool in various scientific fields.

Synthesis Methods

N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multistep process that involves the reaction of cyclohexylmagnesium bromide with 4-methylphenylpiperazine. The resulting product is then treated with acetic anhydride to form this compound. The synthesis method of this compound has been optimized to produce high yields of pure compound.

Scientific Research Applications

N-cyclohexyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. This compound has been found to act as an NMDA receptor antagonist, which makes it useful in studying the role of NMDA receptors in learning and memory. This compound has also been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of drug addiction.

properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-cyclohexyl-4-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-15-7-9-17(10-8-15)20-11-13-21(14-12-20)18(22)19-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,19,22)

InChI Key

AESPJKSYQLSNIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Origin of Product

United States

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